Cas no 1806893-66-2 (6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine)

6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine
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- インチ: 1S/C7H6ClF2IN2/c8-2-4-6(7(9)10)3(11)1-5(12)13-4/h1,7H,2H2,(H2,12,13)
- InChIKey: BKKXJEAKHKDWGK-UHFFFAOYSA-N
- SMILES: IC1C=C(N)N=C(CCl)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 38.9
- XLogP3: 2.2
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066643-1g |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine |
1806893-66-2 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029066643-250mg |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine |
1806893-66-2 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029066643-500mg |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine |
1806893-66-2 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridineに関する追加情報
Research Briefing on 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine (CAS: 1806893-66-2)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine (CAS: 1806893-66-2), a key intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting infectious diseases and oncology. The compound's unique structural features, including the difluoromethyl and iodo substituents, make it a versatile building block for drug discovery.
Recent publications in high-impact journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored the synthetic pathways and reactivity of 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine. One study demonstrated its efficacy as a precursor in the synthesis of pyridine-based kinase inhibitors, which show promise in treating resistant forms of cancer. The compound's ability to undergo selective functionalization at the amino and chloro positions has been leveraged to create diverse libraries of derivatives for high-throughput screening.
In addition to its role in drug discovery, 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine has been investigated for its potential in agrochemical applications. A 2023 study published in Pest Management Science reported its use in the development of next-generation herbicides with improved environmental profiles. The difluoromethyl group, in particular, was found to enhance the bioavailability and metabolic stability of the resulting agrochemicals.
From a synthetic chemistry perspective, recent advances in catalytic methods have improved the efficiency of producing 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine. A novel palladium-catalyzed cross-coupling protocol, described in Advanced Synthesis & Catalysis, enables the introduction of the iodo substituent with high regioselectivity. This methodological breakthrough addresses previous challenges associated with the installation of halogen atoms in polyfunctionalized pyridines.
The safety profile and physicochemical properties of 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine have also been characterized in recent regulatory studies. Data from the European Chemicals Agency (ECHA) indicate that proper handling procedures are essential due to the compound's reactivity. However, its stability under standard storage conditions makes it suitable for industrial-scale applications. These findings have important implications for process chemistry and scale-up strategies in pharmaceutical manufacturing.
Looking ahead, researchers anticipate that 6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine will play an increasingly important role in fragment-based drug design. Its modular structure allows for rapid exploration of chemical space, particularly in the context of emerging targets such as protein-protein interactions. Ongoing studies are investigating its use in the development of covalent inhibitors, leveraging the reactive chloro and iodo substituents for targeted modification of biological macromolecules.
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